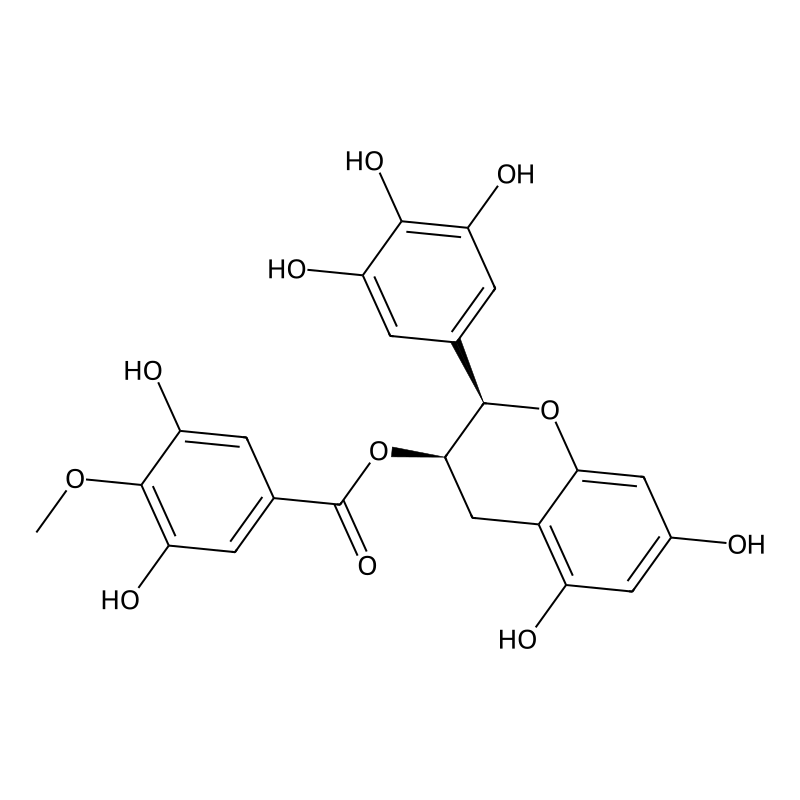

4''-Methylepigallocatechin gallate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4''-Methylepigallocatechin gallate is a methylated derivative of epigallocatechin gallate, a prominent polyphenol found in green tea. This compound, with the molecular formula , features a complex structure that includes multiple hydroxyl groups and a gallate moiety, contributing to its significant antioxidant properties. The methylation at the 4'' position enhances its bioavailability and alters its biological activity compared to its parent compound, epigallocatechin gallate.

The biological activities of 4''-methylepigallocatechin gallate are extensive. It exhibits potent antioxidant properties, which help in mitigating oxidative stress and reducing the risk of degenerative diseases. Research indicates that this compound can inhibit platelet aggregation and has anti-inflammatory effects, contributing to cardiovascular health . Furthermore, it has been shown to possess antibacterial activity against Gram-positive bacteria and may play a role in cancer prevention through apoptosis induction in cancer cells .

Synthesis of 4''-methylepigallocatechin gallate can be achieved through several methods:

- Methylation of Epigallocatechin Gallate: This involves using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base to selectively methylate the hydroxyl group at the 4'' position.

- Biotransformation: Microbial fermentation processes can also be employed to produce this compound from epigallocatechin gallate using specific strains capable of methylating flavonoids.

- Chemical Synthesis: Advanced synthetic routes may include multi-step organic reactions that construct the desired methylated structure from simpler precursors.

4''-Methylepigallocatechin gallate has various applications:

- Nutraceuticals: Due to its health benefits, it is used in dietary supplements aimed at improving cardiovascular health and providing antioxidant support.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products to combat oxidative stress and aging.

- Pharmaceuticals: Research into its potential therapeutic effects continues, particularly concerning cancer prevention and treatment.

Interaction studies indicate that 4''-methylepigallocatechin gallate interacts with various biological molecules:

- Proteins: It can bind to proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

- Other Polyphenols: Its interactions with other catechins and flavonoids may enhance or alter their combined biological effects.

- Metabolism: The compound undergoes metabolic transformations that can affect its bioavailability and efficacy in biological systems .

Several compounds share structural characteristics with 4''-methylepigallocatechin gallate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Epigallocatechin Gallate | Contains three hydroxyl groups on the B-ring | Most studied catechin with extensive health benefits |

| Methyl Gallate | Simple methyl ester of gallic acid | Exhibits strong anti-inflammatory properties |

| 4'-O-Methyl-Epigallocatechin | Methylated at the 4' position | Enhanced bioavailability compared to epigallocatechin |

| (-)-Epicatechin | Lacks gallate moiety | Different biological activity profile |

4''-Methylepigallocatechin gallate stands out due to its specific methylation pattern, which influences both its chemical reactivity and biological activity compared to these similar compounds.

4''-Methylepigallocatechin gallate represents a methylated derivative of epigallocatechin gallate, distinguished by the addition of a methoxy group at the 4''-position of the gallate moiety [1]. The compound's International Union of Pure and Applied Chemistry name is [(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate [1] [2]. This nomenclature reflects the complex polyphenolic structure characteristic of catechin gallates, incorporating both the epigallocatechin backbone and the modified gallate ester [1].

The molecular architecture consists of three distinct ring systems: the A-ring (resorcinol-like structure), the B-ring (pyrogallol moiety), and the C-ring (dihydropyran heterocycle), with an additional gallate ester group attached at the 3-position [1] [9]. The gallate moiety in 4''-methylepigallocatechin gallate differs from the parent compound through the presence of a methoxy group replacing one hydroxyl group, specifically at the 4''-position [1] [7].

Stereochemistry and Conformational Analysis

The stereochemical configuration of 4''-methylepigallocatechin gallate maintains the characteristic (2R,3R) absolute configuration found in epigallocatechin gallate [1] [2]. The compound possesses two defined stereocenters at carbons 2 and 3, with both centers exhibiting R configuration [2]. This stereochemical arrangement places the compound in the epicatechin family, characterized by the cis relationship between the hydroxyl groups at positions 2 and 3 [9].

Conformational analysis reveals that catechin molecules, including 4''-methylepigallocatechin gallate, exhibit flexibility in their three-dimensional structure [20]. The C-ring allows for conformational isomers, positioning the B-ring in either pseudoequatorial or pseudoaxial conformations [9] [20]. The stereochemical configuration significantly impacts the compound's biological properties, as demonstrated by studies showing that catechin stereochemistry affects transport and metabolism patterns [11].

The presence of the methoxy group at the 4''-position introduces additional conformational considerations, potentially affecting the overall molecular geometry and intermolecular interactions [27]. Computational studies on related catechin structures suggest that methylation can influence the preferred conformational states and hydrogen bonding patterns [20].

Physicochemical Characteristics

Molecular Formula and Weight

4''-Methylepigallocatechin gallate has the molecular formula C23H20O11, reflecting the addition of one carbon and two hydrogen atoms compared to the parent epigallocatechin gallate (C22H18O11) [1] [2]. The molecular weight is 472.4 grams per mole, with computational databases reporting a monoisotopic mass of 472.100561 [1] [4]. The compound carries no net charge and contains no E/Z centers, consistent with its saturated heterocyclic structure [2].

Table 1: Basic Physicochemical Properties of 4''-Methylepigallocatechin Gallate

| Property | Value |

|---|---|

| Molecular Formula | C23H20O11 |

| Molecular Weight (g/mol) | 472.4 |

| Monoisotopic Mass | 472.100561 |

| CAS Registry Number | 224434-07-5 |

| PubChem CID | 401129 |

| Defined Stereocenters | 2/2 |

| E/Z Centers | 0 |

| Net Charge | 0 |

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 4''-methylepigallocatechin gallate [12] [13]. The 1H-nuclear magnetic resonance spectrum in dimethyl sulfoxide-d6 shows characteristic signals consistent with the methylated gallate structure [12]. The methoxy group appears as a singlet at approximately 3.76 parts per million, confirming the presence of the methyl substitution on the gallate moiety [12].

Ultraviolet-visible spectroscopy of catechin compounds, including methylated derivatives, typically shows maximum absorption in the range of 270-274 nanometers [16]. This absorption pattern reflects the extended conjugation system present in the polyphenolic structure [14] [16]. The spectroscopic behavior of methylated catechins differs subtly from their non-methylated counterparts due to the altered electronic properties introduced by methoxy substitution [15].

High-performance liquid chromatography coupled with mass spectrometry provides sensitive detection and quantification methods for 4''-methylepigallocatechin gallate [13]. The compound exhibits characteristic fragmentation patterns under mass spectrometric conditions, allowing for unambiguous identification in complex mixtures [19].

Solubility Profile and Stability

The solubility characteristics of 4''-methylepigallocatechin gallate are influenced by the methoxy substitution, which generally increases hydrophobicity compared to the parent compound [17] [18]. While specific solubility data for 4''-methylepigallocatechin gallate are limited, related methylated catechins show altered solubility profiles compared to their non-methylated analogs [18].

Stability studies on methylated catechins indicate enhanced stability compared to non-methylated forms [18]. The methylation at the 4''-position may protect against oxidative degradation and improve the compound's chemical stability under various conditions [18] [19]. Research on related epigallocatechin gallate demonstrates rapid degradation in aqueous solution at room temperature, with significant purity loss occurring within hours [17].

The methylated derivatives generally exhibit improved bioavailability and reduced susceptibility to metabolic conjugation reactions [27] [32]. Studies comparing methylated and non-methylated catechins show that methylation can reduce glucuronidation and sulfation, potentially contributing to enhanced stability in biological systems [32].

Structural Variations and Isomers

4''-Methylepigallocatechin gallate exists among several structural variations of methylated catechin gallates, each distinguished by the position of methoxy group substitution [1] [3] [21]. The primary structural variants include 3''-O-methylepigallocatechin gallate and 4'-O-methylepigallocatechin-3-O-gallate, which differ in the location of the methoxy group [3] [27].

Table 2: Structural Variations of Methylated Epigallocatechin Gallates

| Compound | Molecular Formula | Molecular Weight | Methylation Position | PubChem CID |

|---|---|---|---|---|

| 4''-Methylepigallocatechin gallate | C23H20O11 | 472.4 | 4''-position (gallate) | 401129 |

| 3''-O-methylepigallocatechin gallate | C23H20O11 | 472.4 | 3''-position (gallate) | Not specified |

| 4'-O-methylepigallocatechin gallate | C23H20O11 | 472.4 | 4'-position (B-ring) | 23583011 |

| 4',4''-Dimethylepigallocatechin gallate | C24H22O11 | 486.4 | 4'- and 4''-positions | Not specified |

The positional isomers exhibit distinct chemical and biological properties despite sharing the same molecular formula [27] [28]. Mass spectrometric analysis can differentiate between these isomers based on characteristic fragmentation patterns, with methylation position affecting the specific fragment ions observed [19] [27].

Structural elucidation studies demonstrate that methylation can occur at multiple positions within the catechin structure, including both the B-ring and the gallate moiety [19]. The specific methylation pattern influences the compound's physicochemical properties, biological activity, and metabolic fate [27] [28].

Comparison with Related Methylated Catechins

4''-Methylepigallocatechin gallate demonstrates distinct properties compared to other methylated catechin derivatives [27] [28]. Comparative studies with 3''-O-methylepigallocatechin gallate reveal significant differences in pharmacokinetic behavior, with the 3''-methylated form showing higher bioavailability and different distribution patterns [27] [32].

The methylation position critically influences biological activity and stability [27] [28]. Research comparing various methylated epigallocatechin gallate derivatives shows that 4''-methylation confers different properties compared to 3''-methylation or B-ring methylation [27]. The 3''-methylated derivative exhibits enhanced plasma retention and modified protein kinase inhibitory activity compared to the 4''-methylated form [27] [28].

Structural comparison with the parent epigallocatechin gallate reveals that methylation generally improves stability and alters interaction profiles with biological targets [18] [28]. The methoxy group introduction modifies hydrogen bonding capacity and hydrophobic interactions, leading to altered binding affinities for various molecular targets [28] [30].

Table 3: Comparative Properties of Methylated Catechin Derivatives

| Property | EGCG | 3''-Me-EGCG | 4''-Me-EGCG | 4'-Me-EGCG |

|---|---|---|---|---|

| Molecular Weight | 458.4 | 472.4 | 472.4 | 472.4 |

| Bioavailability | Low | Enhanced | Moderate | Moderate |

| Stability | Low | Enhanced | Enhanced | Enhanced |

| Protein Kinase Inhibition | High | Modified | Modified | Modified |

Species-Specific Accumulation Patterns

Four double prime methylepigallocatechin gallate demonstrates distinct accumulation patterns across different Camellia sinensis varieties and species [1]. Higher concentrations of this methylated catechin have been consistently detected in Chinshin-Kanzai, a specific cultivar of Camellia sinensis grown in mountainous regions of Sansia, Taipei County, Taiwan [1] [2]. This cultivar exhibits significantly elevated levels compared to standard tea varieties, suggesting genetic or environmental factors specific to this population contribute to enhanced methylation capacity.

The compound has been identified across 114 different Camellia plants, with variable detection frequencies depending on the specific variety [3]. Analysis reveals that four double prime methylepigallocatechin gallate serves as one of the less commonly detected methylated catechins, found in fewer than twenty-five percent of examined Camellia resources, contrasting with more prevalent catechins like epigallocatechin gallate and epigallocatechin which appear in over ninety-five percent of samples [3].

Comparative studies between Camellia sinensis var. sinensis and Camellia sinensis var. pubilimba reveal distinct methylated catechin profiles [4]. The variety pubilimba, exemplified by cultivar You 510, demonstrates different accumulation patterns for methylated catechins compared to standard sinensis varieties, with higher levels of certain methylated derivatives and lower levels of standard catechins like epigallocatechin and epigallocatechin gallate [4].

Chemotaxonomic Significance

The distribution patterns of four double prime methylepigallocatechin gallate across different Camellia species provide valuable chemotaxonomic markers for plant identification and classification [3]. Analysis of catechin derivatives among multiple Camellia plants revealed that gallocatechin gallate, epicatechin gallate, epigallocatechin, epicatechin-3-O-(3 double prime-O-methyl)-gallate, and epigallocatechin gallate function as potentially useful markers for identifying different tea species [3].

The presence and concentration of O-methylated epigallocatechin gallate derivatives, including four double prime methylepigallocatechin gallate, serve as distinctive chemotaxonomic indicators that can differentiate between closely related Camellia species and varieties [3]. These methylated compounds represent evolutionary adaptations that may reflect genetic variations in methyltransferase enzyme expression and activity across different plant populations.

Research demonstrates that three O-methylated catechins, including the four double prime methylated derivative, possess significant chemotaxonomic value for distinguishing tea cultivars and understanding phylogenetic relationships within the Camellia genus [3]. The specific methylation patterns observed in different varieties suggest underlying genetic mechanisms that control secondary metabolite biosynthesis and may be linked to environmental adaptation strategies.

Environmental Factors Affecting Accumulation

Seasonal Variation Patterns

Four double prime methylepigallocatechin gallate exhibits pronounced seasonal fluctuations that correlate with environmental temperature and light exposure patterns [1] [2]. Research conducted across multiple growing seasons demonstrates that both three double prime and four double prime methylated epigallocatechin gallate derivatives achieve significantly higher concentrations during autumn and winter months compared to spring and summer periods [1] [2].

The seasonal accumulation patterns reflect underlying physiological responses to temperature variations and daylight duration changes [5] [6]. During cooler months, when average temperatures decrease and effective accumulated temperature values are lower, tea plants demonstrate enhanced capacity for producing methylated catechin derivatives [5]. This temperature-dependent response appears to be mediated through regulation of key structural genes including CsCHS1, CsANR, and CsSCPL [5] [6].

Studies examining seasonal catechin variations in Australian-grown tea revealed that warmer months favor accumulation of standard galloylated catechins like epigallocatechin gallate and epicatechin gallate, while cooler months promote synthesis of different catechin forms [7]. This seasonal shift in catechin composition reflects adaptive metabolic responses that may serve protective functions during environmental stress periods.

Data from multiple geographical locations confirm that seasonal variations in methylated catechin content are significant and consistent across different tea-growing regions [8] [9]. The autumn and winter enhancement of methylated catechin production appears to be a universal response pattern that transcends specific cultivar differences and geographical boundaries.

Geographical and Altitude Influences

Altitude represents a critical environmental factor influencing four double prime methylepigallocatechin gallate accumulation in tea plants [10] [11] [12]. Studies conducted across elevation gradients demonstrate that tea plants grown at higher altitudes generally exhibit different catechin profiles compared to lowland cultivation, with complex relationships between altitude and specific catechin derivatives.

Research examining tea quality at different altitudes in mountain regions reveals that catechin content typically decreases with increasing altitude, while theanine content shows positive correlation with elevation [11]. However, the relationship between altitude and methylated catechin accumulation appears more complex, with mid-altitude regions sometimes showing optimal conditions for certain catechin derivatives [11].

Temperature gradients associated with altitude changes significantly impact catechin biosynthesis pathways [13] [12]. Higher altitude environments characterized by lower temperatures and reduced light intensity create conditions that may favor methylated catechin production through mechanisms similar to those observed during seasonal temperature variations [13]. These cooler conditions at elevation can induce metabolic dormancy that concentrates secondary metabolite accumulation.

Geographical studies across different tea-growing regions demonstrate that latitude and regional climate patterns substantially influence methylated catechin distribution [14]. Northern locations tend to produce tea with higher concentrations of total catechins and galloylated catechins, while southern regions may favor different catechin profiles [14]. This geographical variation reflects the interaction between temperature, light exposure, and seasonal patterns that collectively influence secondary metabolite biosynthesis.

Cultivation Conditions Impact

Controlled environment studies reveal that specific cultivation conditions can be optimized to enhance four double prime methylepigallocatechin gallate accumulation [5] [6] [15]. Research using partial least squares analysis identified rainfall, average temperature, and effective accumulated temperature as key meteorological drivers regulating catechin accumulation through responsive expression of structural genes [5] [6].

Optimal conditions for promoting methylated catechin accumulation include reduced rainfall levels, lower effective accumulated temperature, and moderate light intensity conditions [5]. These environmental parameters create stress conditions that appear to trigger enhanced production of methylated catechin derivatives as adaptive responses. Hot and rainy environments conversely promote synthesis of standard catechins like epigallocatechin gallate and epicatechin gallate through different regulatory pathways [5] [6].

Shade management practices significantly influence catechin composition and methylated derivative production [14] [16]. Tea cultivated in hilly areas with natural shade from topographical features demonstrates enhanced amino acid accumulation and modified catechin profiles compared to plants grown in open plain areas [14]. This shade effect creates microenvironmental conditions that can be manipulated to optimize methylated catechin production.

Irrigation and water management strategies also impact methylated catechin accumulation patterns [5]. Controlled studies suggest that moderate water stress conditions may enhance production of methylated catechin derivatives, while excessive irrigation can reduce secondary metabolite concentration through dilution effects and altered metabolic priorities.

Distribution in Plant Tissues

Leaf Age-Related Accumulation

Four double prime methylepigallocatechin gallate demonstrates distinct accumulation patterns that vary significantly with leaf developmental stage and maturity [1] [2] [17] [18]. Young tea leaves, particularly buds and first leaves, contain substantially higher concentrations of methylated catechin derivatives compared to older, more mature leaves [1] [2].

Research examining catechin distribution across different leaf positions reveals that the highest galloylated catechin concentrations occur in first leaves, followed by tea buds, second leaves, and third leaves, with minimal quantities detected in tender stems [19]. This gradient pattern reflects the active biosynthetic capacity of young, rapidly growing tissues and the subsequent redistribution or degradation of these compounds as leaves mature.

Studies tracking individual catechin changes during leaf development show that epicatechin, epigallocatechin, and catechin levels may increase with tea shoot maturity in some varieties, while epicatechin gallate and epigallocatechin gallate concentrations typically decrease as leaves age [18] [12]. The methylated derivatives, including four double prime methylepigallocatechin gallate, generally follow the pattern of decreasing concentration with advancing leaf age.

Varietal differences significantly influence leaf age-related accumulation patterns [12] [20]. Some tea varieties demonstrate higher methylated catechin concentrations in mature leaves compared to young leaves, suggesting genetic variations in the timing and regulation of methylation processes. These variety-specific patterns indicate that breeding programs could potentially select for enhanced methylated catechin production through targeting specific developmental regulation mechanisms.

Cellular Localization

Subcellular localization studies using advanced immunohistochemistry techniques reveal that galloylated catechins, including four double prime methylepigallocatechin gallate, primarily accumulate within vacuoles of tea plant cells [19] [21] [22]. Monoclonal antibody studies specifically targeting galloylated catechins demonstrate clear localization patterns that provide insights into cellular storage and transport mechanisms.

Vacuolar localization represents the primary storage site for galloylated catechins at the subcellular level, with immunohistochemistry evidence showing concentrated accumulation within central vacuoles of mesophyll cells [19] [21]. This compartmentalization serves multiple functions including protection from oxidative damage, storage for future mobilization, and isolation from potentially harmful interactions with cellular machinery.

Electron microscopy studies reveal the presence of osmiophilic material, presumed to be catechins, within restricted regions of central vacuoles [21]. Additionally, two distinct types of small vacuoles measuring 0.5 to 3 micrometers are present in mesophyll cells, with one type containing catechins throughout its lumen while the other maintains an electron-lucent appearance [21]. Fusion profiles between large central vacuoles and these specialized small vacuoles suggest active transport mechanisms for catechin incorporation and redistribution.

The cellular transport of synthesized galloylated catechins appears to involve specialized mechanisms that move these compounds from synthesis sites to storage vacuoles [19]. Detection of galloylated catechins in sieve tube fluid indicates that these compounds can be transported through vascular systems, potentially facilitating redistribution between different plant tissues and developmental stages. This transport capacity suggests that four double prime methylepigallocatechin gallate distribution within plants involves active regulatory mechanisms rather than simple passive accumulation.

Effects of Tea Processing on Content

Fermentation Impact

Tea fermentation processes exert profound effects on four double prime methylepigallocatechin gallate content, with complete elimination occurring during full fermentation procedures [1] [2]. Research examining methylated catechin retention across different tea types demonstrates a clear inverse relationship between fermentation degree and methylated catechin preservation.

Green tea processing, which involves minimal fermentation, effectively preserves higher concentrations of four double prime methylepigallocatechin gallate compared to fresh leaves [1] [2]. The unfermented longjing green tea contains significantly more O-methylated epigallocatechin gallate compared to semi-fermented oolong tea, demonstrating that even partial fermentation reduces methylated catechin retention [2].

Semi-fermented oolong tea processing results in substantial reduction of methylated catechin content compared to unfermented green tea [1] [23] [2]. The partial fermentation process appears to selectively degrade methylated catechin derivatives while preserving some standard catechins, suggesting differential susceptibility to oxidative processes during tea manufacturing.

Fully fermented teas, including black tea and puerh tea, completely lack detectable levels of four double prime methylepigallocatechin gallate and related methylated derivatives [1] [2]. This complete elimination during fermentation reflects the sensitivity of methylated catechins to enzymatic oxidation processes that characterize fermented tea production. The oxidative environment created during fermentation appears to preferentially target methylated catechins for degradation, potentially through mechanisms involving polyphenol oxidase activity and other enzymatic systems.

Thermal Processing Effects

Thermal processing conditions significantly influence four double prime methylepigallocatechin gallate stability and retention during tea manufacturing [24] [25] [26] [27]. Research examining catechin behavior under controlled thermal conditions reveals that methylated catechins demonstrate variable stability depending on temperature, time, and environmental conditions.

Studies investigating thermal stability using microwave reactors at temperatures ranging from 100 to 165 degrees Celsius demonstrate that catechin degradation and epimerization follow first-order reaction kinetics [24]. The activation energy values for catechin degradation and epimerization processes indicate that methylated derivatives may be more susceptible to thermal degradation compared to standard catechins.

Optimal brewing conditions for preserving methylated catechins involve moderate temperatures between 75 and 85 degrees Celsius with brewing times of 3 to 5 minutes [26]. Higher temperatures and extended brewing times result in progressive degradation of methylated catechin content, with significant losses occurring above 95 degrees Celsius [26]. These findings suggest that careful control of brewing parameters can maximize methylated catechin extraction while minimizing degradation losses.